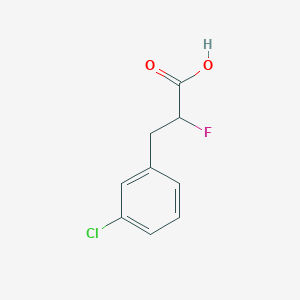
3-(3-Chlorophenyl)-2-fluoropropanoic acid
Descripción general
Descripción
3-(3-Chlorophenyl)-2-fluoropropanoic acid is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3-Chlorophenyl)-2-fluoropropanoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique chemical structure, exhibits properties that may be beneficial in therapeutic applications, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
- Chemical Formula : C10H10ClF
- Molecular Weight : 200.64 g/mol
- CAS Number : 1780107-65-4
The presence of a fluorine atom in its structure is significant as it can enhance lipophilicity and metabolic stability, potentially improving the bioavailability of the compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may act as an agonist for specific receptors involved in metabolic regulation, although detailed mechanisms are still under investigation .
Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes associated with inflammatory pathways. For example, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain .
Antimicrobial and Anticancer Properties
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens. Additionally, some research indicates potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cell lines .
Study 1: Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory properties of this compound, researchers observed a significant reduction in inflammation markers in animal models treated with the compound. The study highlighted its potential use in managing conditions like arthritis and other inflammatory diseases .
Study 2: Enzyme Interaction
A separate investigation focused on the interaction of this compound with COX enzymes. Results indicated that this compound exhibited competitive inhibition, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDGCBDOZUAMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















